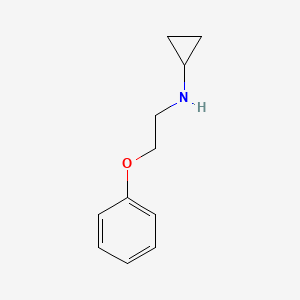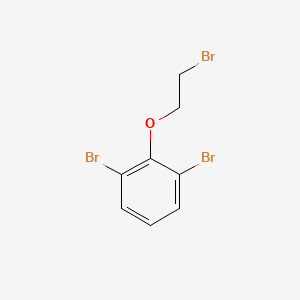
2-(Prop-2-ynyloxy)butanoic acid
Descripción general
Descripción
“2-(Prop-2-ynyloxy)butanoic acid” is an organic compound with the molecular formula C7H10O3 . It is also known by other synonyms such as “2-(2-Propyn-1-yloxy)butanoic acid” and "Butanoic acid, 2-(2-propyn-1-yloxy)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 Hydrogen atoms, 7 Carbon atoms, and 3 Oxygen atoms . The molecular weight of this compound is 142.15 .
Mecanismo De Acción
Target of Action
It has been used in the synthesis of fluorescent-magnetic nanocomposites, suggesting potential interactions with biological targets .
Mode of Action
It has been used as a component in the synthesis of fluorescent-magnetic nanocomposites . These nanocomposites were conjugated with N-hydroxysuccinimide-activated 4-oxo-4-(prop-2-ynyloxy)butanoic acid (NHS-activated ester) by the linker of 3-aminopropyltriethoxysilane . This suggests that the compound may interact with its targets through ester linkages.
Result of Action
Its use in the synthesis of fluorescent-magnetic nanocomposites suggests potential applications in the detection and separation of bacteria .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Prop-2-ynyloxy)butanoic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its wide range of applications. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2-(Prop-2-ynyloxy)butanoic acid, including the development of new drugs for the treatment of cancer and other diseases, the use of this compound as a growth regulator for crops, and the synthesis of new compounds for use in biotechnology. Other future directions include the study of the mechanism of action of this compound and the identification of new targets for its use.
Aplicaciones Científicas De Investigación
2-(Prop-2-ynyloxy)butanoic acid has been studied extensively for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs. In agriculture, this compound has been used as a herbicide and insecticide, as well as a growth regulator for crops. In biotechnology, this compound has been used as a building block for the synthesis of other compounds, such as polymers and surfactants.
Análisis Bioquímico
Biochemical Properties
2-(Prop-2-ynyloxy)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes involves the binding of this compound to the active site, leading to the formation of enzyme-substrate complexes. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential adaptive responses to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent responses. Different dosages of the compound can lead to varying effects on physiological and biochemical parameters. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can vary based on the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and energy production. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the prop-2-ynyloxy group. This metabolic transformation can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propiedades
IUPAC Name |
2-prop-2-ynoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-10-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYKPLTGOTDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299694 | |
| Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1157984-71-8 | |
| Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1157984-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




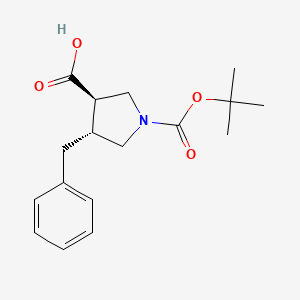

![{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386573.png)
![7-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1386575.png)
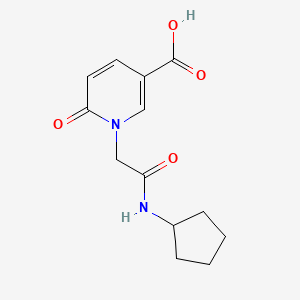
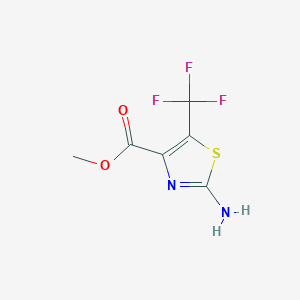

![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)
![7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1386582.png)
